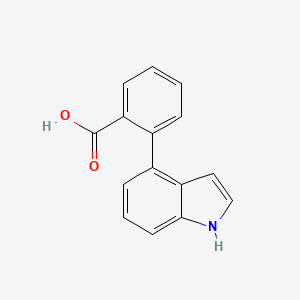
2-(1H-indol-4-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-4-yl)benzoic acid is a compound that features an indole moiety fused to a benzoic acid structure. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-4-yl)benzoic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde under acidic conditions to form the indole ring . Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to ensure high yields and purity. The use of transition metal catalysts, such as palladium or platinum, is common in these processes. Additionally, the reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-indol-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, oxindoles, and reduced benzoic acid derivatives .
Applications De Recherche Scientifique
2-(1H-indol-4-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-indol-3-yl)benzoic acid
- 2-(1H-indol-5-yl)benzoic acid
- 2-(1H-indol-6-yl)benzoic acid
Uniqueness
2-(1H-indol-4-yl)benzoic acid is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. This specific structure allows for selective interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C15H11NO2 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
2-(1H-indol-4-yl)benzoic acid |
InChI |
InChI=1S/C15H11NO2/c17-15(18)13-5-2-1-4-11(13)10-6-3-7-14-12(10)8-9-16-14/h1-9,16H,(H,17,18) |
Clé InChI |
GNCPLMLTVIKZBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C3C=CNC3=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate](/img/structure/B13669226.png)
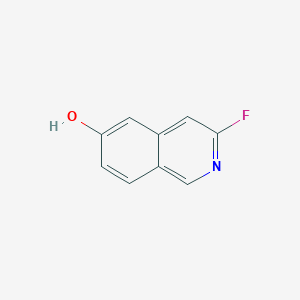
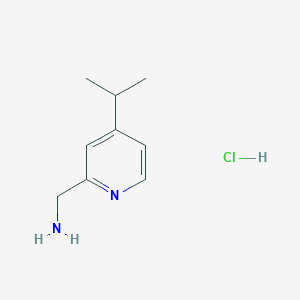
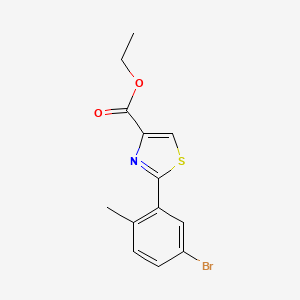
![4-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B13669252.png)
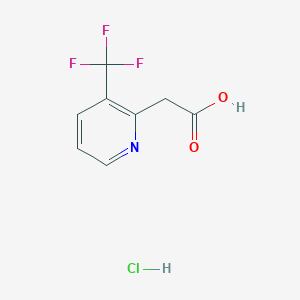
![6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669265.png)


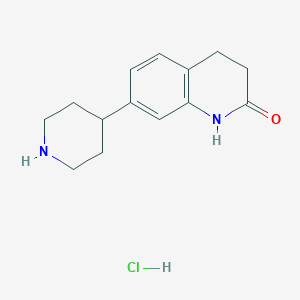
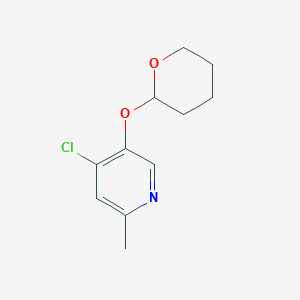
![3'-Chloro-6-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13669293.png)


